

Technical Guide: H-Val-allyl ester p-tosylate (CAS 88224-02-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *h-Val-allyl ester p-tosylate*

Cat. No.: B555172

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

H-Val-allyl ester p-tosylate, systematically known as (2S)-2-amino-3-methylbutanoic acid, prop-2-en-1-yl ester, 4-methylbenzenesulfonate, is a pivotal amino acid derivative utilized extensively in synthetic organic chemistry. Its primary application lies in peptide synthesis, where it serves as a protected form of the amino acid L-Valine. The allyl ester group provides temporary protection for the carboxylic acid functionality, while the p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity, stability, and handling properties. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and applications, particularly in the context of drug development.

Compound Identification and Properties

The compound is a salt composed of the allyl ester of L-valine and p-toluenesulfonic acid. This structure makes it a valuable chiral building block in asymmetric synthesis.[\[1\]](#)

Table 1: Compound Identification

Property	Value
CAS Number	88224-02-6 [2] [3]
Systematic Name	4-methylbenzenesulfonic acid;prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate [1]
Common Synonyms	H-Val-OAll.TosOH, L-Valine allyl ester p- toluenesulfonate salt, Allyl L-valinate 4- methylbenzenesulfonate [2] [3]
Molecular Formula	C ₁₅ H ₂₃ NO ₅ S [2] (also cited as C ₈ H ₁₅ NO ₂ · C ₇ H ₈ O ₃ S [3] [4])
Molecular Weight	329.41 g/mol [2]
InChI Key	HSIRKDASFUCGOZ-FJXQXJEOSA-N [5]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White solid / crystals	[2] [5]
Melting Point	117-120 °C	[2] [5] [6]
Boiling Point	200.1°C at 760 mmHg	[2]
Optical Rotation	[α] _{20/D} +5.5±1° (c=1% in methanol)	[5]
Purity / Assay	≥98% (HPLC) to ≥99.0%	[4] [5]
Storage Temperature	2-8°C	[5]

Synthesis and Deprotection

The synthesis of **h-Val-allyl ester p-tosylate** is typically achieved via a Fischer esterification, a classic and efficient method for producing esters. The deprotection of the allyl group is a critical subsequent step in its application, usually performed under mild conditions using a palladium(0) catalyst.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of the title compound from L-Valine and allyl alcohol, using p-toluenesulfonic acid as both a catalyst and a salt-forming agent. The reaction proceeds by heating the components in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the ester product.

Materials:

- L-Valine (1.0 eq)
- Allyl alcohol (e.g., 5.0 eq)
- p-Toluenesulfonic acid monohydrate (1.1 eq)
- Toluene
- Dean-Stark apparatus
- Reaction flask, condenser, heating mantle, magnetic stirrer

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, add L-Valine, p-toluenesulfonic acid monohydrate, and toluene.
- Add allyl alcohol to the suspension.
- Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
- Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
- Cool the reaction mixture to room temperature.

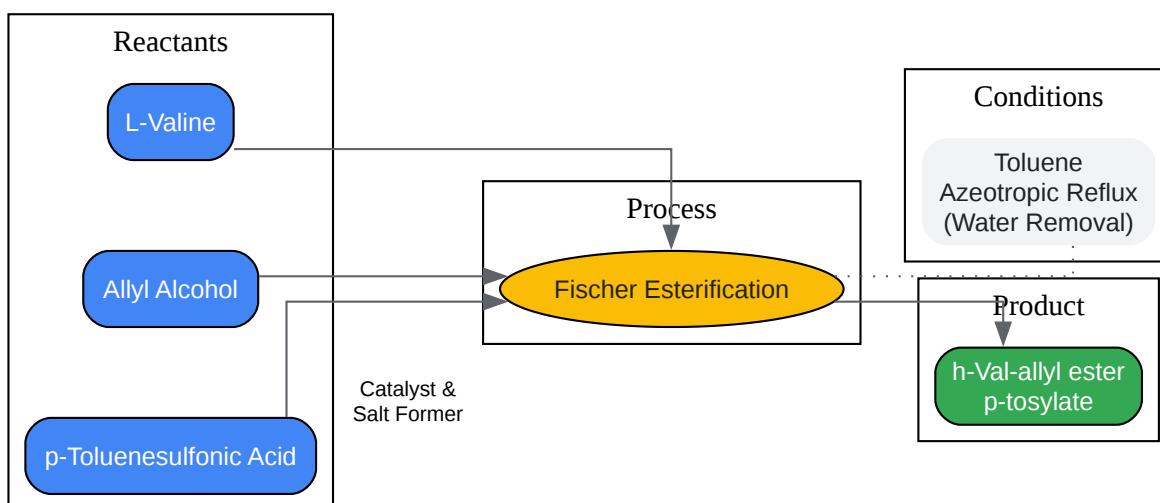
- The product may precipitate upon cooling. If not, the volume of toluene can be reduced under vacuum to induce crystallization.
- Collect the crystalline solid by filtration.
- Wash the collected solid with cold diethyl ether or hexane to remove residual allyl alcohol and other non-polar impurities.
- Dry the product under vacuum to yield **h-Val-allyl ester p-tosylate** as a white crystalline solid.

Note: This is a generalized protocol. While a direct protocol for the allyl ester is not detailed in the provided results, a very similar procedure for the benzyl ester is described, which involves reacting L-valine with the corresponding alcohol (benzyl alcohol) and p-toluenesulfonic acid in toluene under azeotropic dehydration conditions.^[7] This methodology is directly applicable to the synthesis of the allyl ester.

Experimental Protocol: Palladium-Catalyzed Deprotection

The allyl ester is a valuable protecting group because it can be cleaved under very mild and neutral conditions, leaving other sensitive functional groups in the molecule intact.^[8] This process involves the formation of a π -allyl palladium complex.^[8]

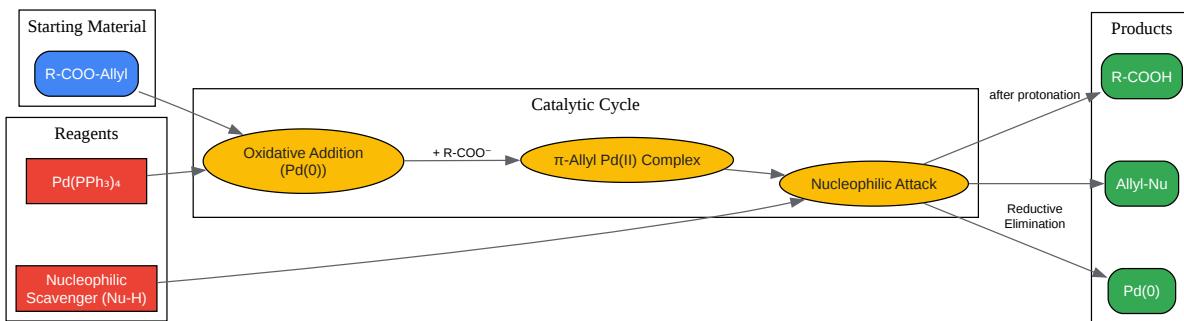
Materials:


- H-Val-allyl ester derivative (1.0 eq)
- Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 eq)
- Allyl scavenger, e.g., Morpholine, Dimedone, or tributyltin hydride (2.0-3.0 eq)
- Anhydrous solvent (e.g., THF, Dichloromethane)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Dissolve the allyl-protected compound in the chosen anhydrous solvent in a flask under an inert atmosphere.
- Add the allyl scavenger to the solution.
- Add the palladium(0) catalyst to the reaction mixture. The mixture may change color, often to yellow or orange.
- Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
- Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
- The filtrate is then concentrated under reduced pressure.
- The resulting crude product can be purified by standard methods such as column chromatography or recrystallization to yield the deprotected carboxylic acid.

Visualized Workflows and Pathways


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Fischer esterification workflow for the synthesis of **h**-Val-allyl ester p-tosylate.

Deprotection Mechanism

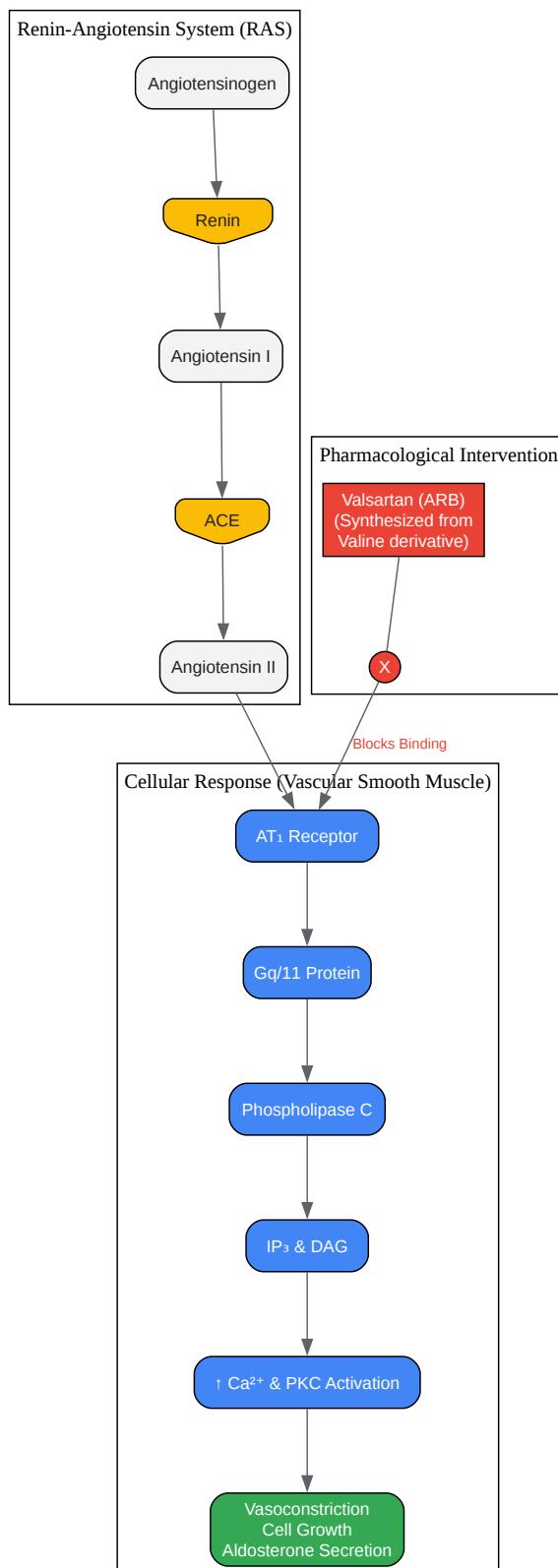
[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed deprotection of an allyl ester to yield a carboxylic acid.

Applications in Drug Development

L-Valine and its derivatives are crucial chiral building blocks in the synthesis of complex pharmaceutical agents.^{[9][10]} The title compound, as a protected form of L-Valine, is an important intermediate in the production of various therapeutics.^[4] For instance, derivatives of L-Valine are key components in the synthesis of drugs like Valsartan, an Angiotensin II Receptor Blocker (ARB) used to treat high blood pressure and heart failure.^[11]

Biological Context: The Renin-Angiotensin System (RAS)


The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The effector peptide, Angiotensin II (Ang II), exerts its effects primarily by binding to the Angiotensin II Type 1 (AT₁) receptor.

Key effects of Ang II binding to AT₁ receptors include:

- Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.[\[1\]](#)
- Aldosterone Release: Stimulation of the adrenal glands to release aldosterone, which promotes sodium and water retention by the kidneys, increasing blood volume and pressure.[\[1\]](#)
- Cellular Growth: Promoting hypertrophy and proliferation of vascular and cardiac cells, which can contribute to cardiovascular remodeling.[\[3\]](#)[\[12\]](#)

ARBs, such as Valsartan, are synthesized using valine derivatives and function by selectively blocking the AT₁ receptor. This action prevents Angiotensin II from binding, thereby inhibiting its hypertensive effects and providing therapeutic benefit in cardiovascular diseases.[\[1\]](#)[\[11\]](#)

Signaling Pathway Diagram: Angiotensin II Receptor Blockade

[Click to download full resolution via product page](#)

Caption: RAAS pathway showing Angiotensin II action and the inhibitory site of ARBs like Valsartan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Valsartan - Wikipedia [en.wikipedia.org]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. L-Valinyllester -p-toluolsulfonat (Salz) ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Valsartan (Diovan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]
- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 9. nbino.com [nbino.com]
- 10. aapep.bocsci.com [aapep.bocsci.com]
- 11. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 12. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [Technical Guide: H-Val-allyl ester p-tosylate (CAS 88224-02-6)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555172#h-val-allyl-ester-p-tosylate-cas-number-88224-02-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com